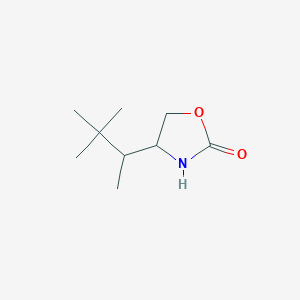

4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one

Beschreibung

4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one is a substituted oxazolidinone derivative characterized by a branched aliphatic group (3,3-dimethylbutan-2-yl) at the 4-position of the 1,3-oxazolidin-2-one heterocyclic ring. Oxazolidinones are five-membered lactams containing both nitrogen and oxygen atoms, widely studied for their biological activities and applications in asymmetric synthesis. The 3,3-dimethylbutan-2-yl substituent confers distinct steric and electronic properties, influencing the compound’s physicochemical behavior, such as solubility, lipophilicity, and metabolic stability.

Eigenschaften

Molekularformel |

C9H17NO2 |

|---|---|

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

4-(3,3-dimethylbutan-2-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-6(9(2,3)4)7-5-12-8(11)10-7/h6-7H,5H2,1-4H3,(H,10,11) |

InChI-Schlüssel |

MFZVKUSECNMLRP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1COC(=O)N1)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutan-2-amine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired oxazolidinone. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of 4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its potential antimicrobial activity, it may inhibit protein synthesis by binding to the bacterial ribosome. This interaction disrupts the translation process, leading to the inhibition of bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Aromatic vs. Aliphatic Substituents

- 4-Benzyl Derivatives: Compounds like (4R)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one () and 4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one () feature aromatic substituents. These groups enhance π-π stacking interactions in biological targets but reduce aqueous solubility compared to aliphatic analogs. For example, the logP of 4-benzyl derivatives is typically >2.5, whereas the target compound’s aliphatic chain may lower logP (~2.0–2.3), improving membrane permeability .

- Similar effects are observed in 4-(3-methylbutyl)-1,3-oxazolidin-2-one (CAS 1936484-74-0), which has a molecular weight of 157.21 g/mol and moderate hydrophobicity .

Phosphorylated Oxazolidinones

Compounds such as 3-[(4-substituted)(2-oxo-1,3-oxazolidin-3-yl)-phosphoryl]-1,3-oxazolidin-2-ones () incorporate phosphoryl groups, significantly altering electronic properties and bioactivity. These derivatives exhibit antimicrobial activity (e.g., MIC values of 8–32 µg/mL against S.

Halogenated and Fluorinated Derivatives

- 4-(2-Iodophenyl)-1,3-oxazolidin-2-one () contains an iodine atom, increasing molecular weight (289.07 g/mol) and enabling radioimaging applications. Its iodine substituent also enhances halogen bonding in target interactions .

- 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one () includes a CF₃ group, which elevates metabolic stability and lipophilicity (logP ~2.8) compared to the target compound’s aliphatic chain .

Antimicrobial Activity

Phosphorylated oxazolidinones () demonstrate broad-spectrum antimicrobial activity, while parsaclisib (), a 4-aryl-substituted oxazolidinone, acts as a PI3Kδ inhibitor for cancer therapy. The target compound’s aliphatic substituent may limit direct antimicrobial effects but could improve pharmacokinetic profiles for systemic applications .

Chiral Auxiliaries

Chiral oxazolidinones like (S)-4-(4-hydroxybenzyl)-1,3-oxazolidin-2-one () are used in asymmetric synthesis. The target compound’s branched alkyl group may serve as a steric director in enantioselective reactions, similar to 4-benzyl derivatives employed in Evans auxiliaries .

Physicochemical Properties

Biologische Aktivität

4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one (CAS No. 1865088-79-4) is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. The oxazolidinone framework is known for its application in medicinal chemistry, particularly as a scaffold for antibiotic development and other therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHN\O

- Molecular Weight : 171.24 g/mol

- Density : Not available

- Boiling Point : Not available

The oxazolidinone structure is characterized by a unique mechanism that inhibits bacterial protein synthesis. This is primarily achieved through binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein translation. The introduction of various side chains, such as the 3,3-dimethylbutan-2-yl group in this compound, can influence its binding affinity and selectivity against different bacterial strains.

Biological Activity

Research has demonstrated that oxazolidinones exhibit a range of biological activities beyond their antibiotic properties. The following table summarizes key biological activities associated with this compound and related oxazolidinones:

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various oxazolidinones, including derivatives with bulky side chains like 4-(3,3-dimethylbutan-2-yl)-1,3-oxazolidin-2-one. Results indicated enhanced activity against resistant bacterial strains compared to traditional antibiotics .

- Mechanistic Insights : Research has shown that modifications in the oxazolidinone structure can alter its interaction with the ribosomal subunit. For example, compounds with larger side chains displayed increased binding affinity and improved efficacy against Enterococcus faecium .

- Potential Neuroprotective Applications : Preliminary investigations into the neuroprotective effects of oxazolidinones suggest that they may mitigate oxidative stress in neuronal cells. This opens avenues for exploring their use in neurodegenerative diseases .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.